REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[O:3][C:4]1[N:9]=[C:8]([C:10](OC)=[O:11])[CH:7]=[CH:6][CH:5]=1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[F:14][CH:2]([F:1])[O:3][C:4]1[N:9]=[C:8]([CH2:10][OH:11])[CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5|
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Name
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|
Quantity
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4.31 g
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Type
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reactant
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Smiles
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FC(OC1=CC=CC(=N1)C(=O)OC)F
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Name
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|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at 0° C. for 1.5 h
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Duration
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1.5 h
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Type
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EXTRACTION
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Details
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The separated aq. layer was further extracted with Et2O (2×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The mixed organic layers were then dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
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FC(OC1=CC=CC(=N1)CO)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |